molecular formula C29H27ClF3N5O10 B12395062 Mifanertinib dimaleate CAS No. 1989592-50-8

Mifanertinib dimaleate

Cat. No.: B12395062
CAS No.: 1989592-50-8
M. Wt: 698.0 g/mol
InChI Key: AUGQPHRSSXWEBH-LTOSPQESSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mifanertinib dimaleate is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are also in place to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Mifanertinib dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

Mifanertinib dimaleate has a wide range of scientific research applications, including:

Mechanism of Action

Mifanertinib dimaleate exerts its effects by irreversibly inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound binds covalently to the kinase domain of the receptors, leading to sustained inhibition and reduced tumor growth .

Properties

CAS No.

1989592-50-8

Molecular Formula

C29H27ClF3N5O10

Molecular Weight

698.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C21H19ClF3N5O2.2C4H4O4/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12;2*5-3(6)1-2-4(7)8/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-

InChI Key

AUGQPHRSSXWEBH-LTOSPQESSA-N

Isomeric SMILES

CN(C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)OC(F)F)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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